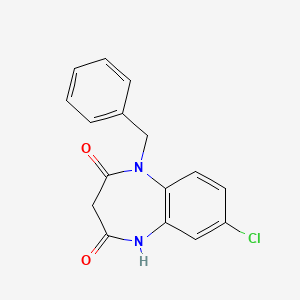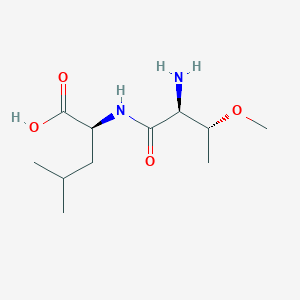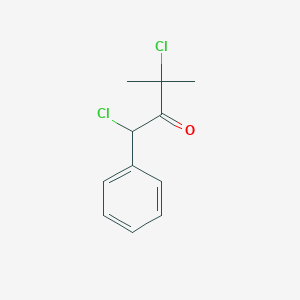![molecular formula C10H12NO+ B14585625 Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- CAS No. 61612-09-7](/img/structure/B14585625.png)
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is a heterocyclic compound that features a fused ring system comprising both furan and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-butynamines with glyoxylic acid and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid . This method allows for the formation of the furo[2,3-b]pyridinium core with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the furo[2,3-b]pyridinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridinium oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of furo[2,3-b]pyridinium, 7-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furopyridines, such as furo[3,2-b]pyridine and furo[3,4-b]pyridine . These compounds share the fused furan and pyridine ring system but differ in the position of the fusion.
Uniqueness
Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 7-ethyl-6-methyl substitution enhances its lipophilicity and potential bioactivity compared to other furopyridines .
Eigenschaften
CAS-Nummer |
61612-09-7 |
|---|---|
Molekularformel |
C10H12NO+ |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
7-ethyl-6-methylfuro[2,3-b]pyridin-7-ium |
InChI |
InChI=1S/C10H12NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1 |
InChI-Schlüssel |
IZXQPFPZSAHIMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1OC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


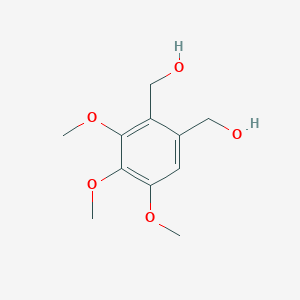
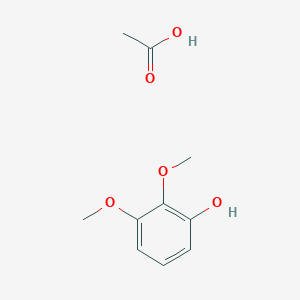
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
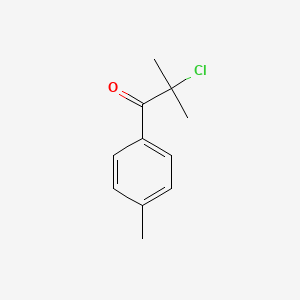
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

